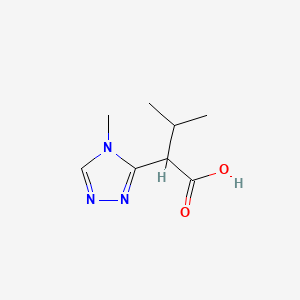![molecular formula C15H21NO4 B13077028 (3R)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid](/img/structure/B13077028.png)
(3R)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-{[(Benzyloxy)carbonyl]amino}-4-methylhexanoic acid is an organic compound with a complex structure that includes a benzyloxycarbonyl group, an amino group, and a methylhexanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylhexanoic acid and benzyl chloroformate.
Protection of Amino Group: The amino group is protected using benzyl chloroformate to form the benzyloxycarbonyl (Cbz) protected amino acid.
Formation of Amide Bond: The protected amino acid is then coupled with the appropriate amine using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Deprotection: The final step involves the removal of the Cbz protecting group under hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides or esters.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3R)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving amino acid derivatives. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be investigated for their ability to inhibit specific enzymes or receptors, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility makes it valuable for various applications, including the production of intermediates for complex chemical syntheses.
Wirkmechanismus
The mechanism of action of (3R)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxycarbonyl group can act as a protecting group, allowing for selective reactions at other sites of the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R)-3-Amino-4-methylhexanoic acid: Lacks the benzyloxycarbonyl group, making it less versatile in synthetic applications.
(3R)-3-{[(Methoxy)carbonyl]amino}-4-methylhexanoic acid: Similar structure but with a methoxy group instead of a benzyloxy group, leading to different reactivity and applications.
Uniqueness
(3R)-3-{[(Benzyloxy)carbonyl]amino}-4-methylhexanoic acid is unique due to the presence of the benzyloxycarbonyl group, which provides additional synthetic flexibility
Eigenschaften
Molekularformel |
C15H21NO4 |
|---|---|
Molekulargewicht |
279.33 g/mol |
IUPAC-Name |
(3R)-4-methyl-3-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C15H21NO4/c1-3-11(2)13(9-14(17)18)16-15(19)20-10-12-7-5-4-6-8-12/h4-8,11,13H,3,9-10H2,1-2H3,(H,16,19)(H,17,18)/t11?,13-/m1/s1 |
InChI-Schlüssel |
YBQVXOLUUAILCJ-GLGOKHISSA-N |
Isomerische SMILES |
CCC(C)[C@@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Kanonische SMILES |
CCC(C)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(1R,6S,7R)-Bicyclo[4.1.0]heptan-7-amine](/img/structure/B13076980.png)
![6-Iodobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B13076993.png)



![(2R)-2-[(4-fluorophenyl)methyl]pyrrolidine](/img/structure/B13077022.png)

![1-[(2-Ethylcyclopropyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13077033.png)


